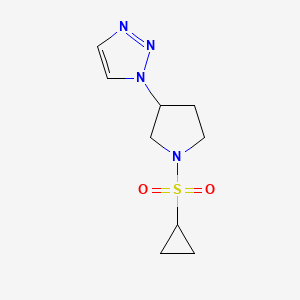

![molecular formula C12H15F2NO3S B2359606 (1S,5R)-6,6-二氟-2-氮杂双环[3.1.0]己烷;4-甲苯磺酸 CAS No. 2408936-58-1](/img/structure/B2359606.png)

(1S,5R)-6,6-二氟-2-氮杂双环[3.1.0]己烷;4-甲苯磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid” is a compound that is structurally related to a class of nitrogen-containing heterocycles known as 3-Azabicyclo [3.1.0]hexanes . These compounds are key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

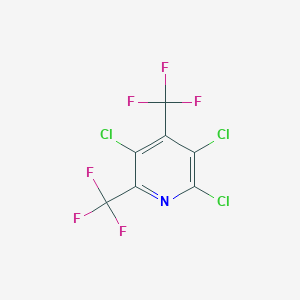

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Molecular Structure Analysis

The molecular structure of this compound is related to the (1S,2S,5R,6S)-2-aminobicyclo [3.1.0]hexane-2,6-dicarboxylate scaffold . The specific ligand–protein interactions revealed by the cocrystal structure likely explain the high affinity of this compound for its binding site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the racemic bicyclo keto ester with potassium cyanide and ammonium carbonate under Bücherer−Berg’s reaction conditions .Physical And Chemical Properties Analysis

The compound is a solid with the linear formula C7H8O3 . Its InChI key is JUIOQBDYJXJVSZ-PUFIMZNGSA-N .科学研究应用

Neuroscience: H3 Receptor Ligands

The compound has been utilized in the development of selective ligands for the H3 receptor subtype, which is predominantly expressed in the central nervous system (CNS). These ligands have potential therapeutic applications for CNS-related disorders such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Pharmacology: Conformational Restriction of Histamine

Researchers have synthesized conformationally rigid histamine analogues using a bicyclo[3.1.0]hexane scaffold derived from EN300-7462422. This approach aims to create potent and selective drugs that target specific biomolecules, which could lead to new treatments for various diseases .

Antimicrobial Agents: Terpene Derivatives

The bicyclic structure of EN300-7462422 has been incorporated into terpene derivatives, which exhibit moderate antimicrobial activity. These compounds have shown effectiveness against S. aureus and E. coli, suggesting potential use in combating bacterial infections .

Antifungal Applications: Fungicidal Activity

Derivatives of EN300-7462422 have been tested for antifungal activity. Although the activity was low on Candida isolates, it was comparable with conventional antimycotic (Fluconazole) on filamentous fungi. This indicates a possible role in the development of new antifungal agents .

Organic Synthesis: Scaffold for Drug Discovery

The unique bicyclic structure of EN300-7462422 serves as a scaffold for the synthesis of various organic compounds. Its rigid framework can be used to develop new molecules with desired pharmacological properties .

Chemical Database Inclusion

EN300-7462422 is listed in chemical databases, indicating its recognized importance in scientific research and potential for further exploration in various applications .

Material Science: Structural Analysis

The compound’s structure has been characterized using advanced techniques such as NMR, IR, and mass spectrometry, which are crucial for understanding its properties and interactions in material science applications .

作用机制

未来方向

属性

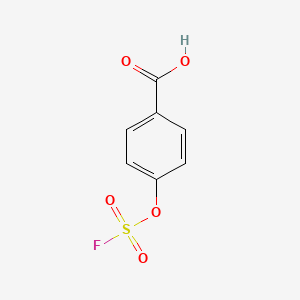

IUPAC Name |

(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOIQVMCYGSRRV-OOLPFSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)